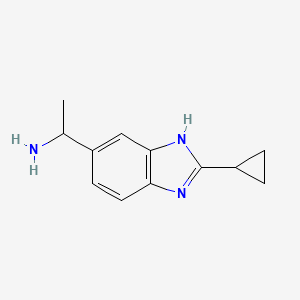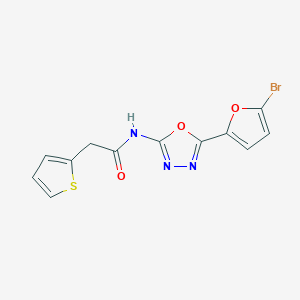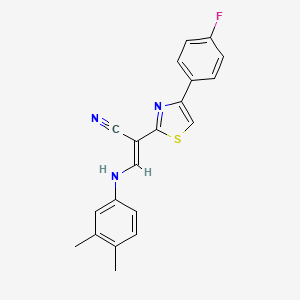
N,N,N'-Trimethyl-cyclohexane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N'-Trimethyl-cyclohexane-1,4-diamine, also known as TMCDA, is a cyclic diamine compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. TMCDA is a colorless liquid that is soluble in water and organic solvents. It is synthesized through a multi-step process, which involves the reaction of cyclohexanone and formaldehyde with methylamine, followed by hydrogenation and purification.
Mecanismo De Acción
Target of Action
Similar compounds such as trans-n,n -dimethylcyclohexane-1,2-diamine are known to interact with amides .
Mode of Action
N,N,N’-Trimethyl-cyclohexane-1,4-diamine is used as a ligand to promote N-alkenylation and N-alkylation reactions of amides . The compound interacts with its targets, leading to changes in their chemical structure.
Biochemical Pathways
It is known to participate in copper-catalyzed c-n coupling reactions . This can lead to the synthesis of various products, including vinylsulfoximines, N-arylpyridones, and N-aryl amines .
Result of Action
Its role as a ligand in promoting n-alkenylation and n-alkylation reactions of amides suggests that it may influence the structure and function of these molecules .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N,N'-Trimethyl-cyclohexane-1,4-diamine has several advantages as a building block for organic synthesis, including its high purity, stability, and compatibility with a wide range of reaction conditions. However, its synthesis is complex and requires specialized equipment and expertise, and its high cost may limit its use in some applications.
Direcciones Futuras
There are several potential future directions for research on N,N,N'-Trimethyl-cyclohexane-1,4-diamine, including:
1. Development of new synthesis methods that are more efficient and cost-effective.
2. Investigation of the properties and reactivity of this compound complexes with metal ions, including their potential applications in catalysis and materials science.
3. Study of the biochemical and physiological effects of this compound and its derivatives, including their potential as pharmaceuticals or therapeutics.
4. Exploration of the use of this compound as a building block for the synthesis of new polymers and materials with unique properties and applications.
Métodos De Síntesis
The synthesis of N,N,N'-Trimethyl-cyclohexane-1,4-diamine involves several steps, starting with the reaction of cyclohexanone and formaldehyde with methylamine in the presence of a catalyst. The resulting intermediate is then hydrogenated to produce this compound, which is purified through a series of distillation and crystallization steps. The overall process is complex and requires careful control of reaction conditions and purification steps to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N,N,N'-Trimethyl-cyclohexane-1,4-diamine has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. It has been used as a building block for the synthesis of various organic compounds, including polymers, surfactants, and pharmaceuticals. This compound has also been used as a ligand in coordination chemistry, where it forms stable complexes with metal ions.
Propiedades
IUPAC Name |
1-N,4-N,4-N-trimethylcyclohexane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-8-4-6-9(7-5-8)11(2)3/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJANWHMCHVPVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1048918-81-5 |
Source


|
| Record name | N1,N1,N4-trimethylcyclohexane-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2911103.png)

![3-methoxy-N-[4-[[4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]methyl]phenyl]naphthalene-2-carboxamide](/img/structure/B2911106.png)
![4-((1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2911109.png)
![5-(4-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2911110.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2911115.png)
![N-(4-bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2911116.png)
![7-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2911117.png)

![1-(2-Phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2911119.png)

![5,6-dimethyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2911123.png)
